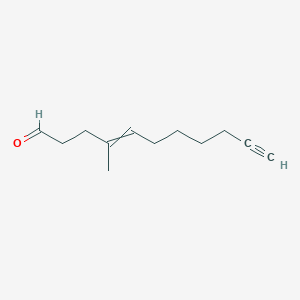
4-Methylundec-4-en-10-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylundec-4-en-10-ynal: is an organic compound with the molecular formula C12H18O . It is characterized by the presence of an aldehyde group, an alkyne, and an alkene within its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylundec-4-en-10-ynal can be achieved through several methods. One common approach involves the reaction of an alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-decyne with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-Methylundec-4-en-10-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne and alkene groups.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can react with the aldehyde group to form secondary alcohols.
Major Products Formed:
Oxidation: 4-Methylundec-4-enoic acid.
Reduction: 4-Methylundecane.
Substitution: 4-Methylundec-4-en-10-ol.
科学的研究の応用
4-Methylundec-4-en-10-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 4-Methylundec-4-en-10-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The alkyne and alkene groups can participate in addition reactions, leading to the formation of new chemical bonds and structures .
類似化合物との比較
- 10-Methylundec-2-en-4-olide
- 10-Methyldodec-2-en-4-olide
- 10-Methylundec-3-en-4-olide
- 10-Methyldodec-3-en-4-olide
Comparison: 4-Methylundec-4-en-10-ynal is unique due to the presence of both an alkyne and an alkene within its structure, which allows it to undergo a wider range of chemical reactions compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
650636-86-5 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-methylundec-4-en-10-ynal |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,11H,4-8,10H2,2H3 |
InChIキー |
NXBURHWKLYKIJA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCCC#C)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)


![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
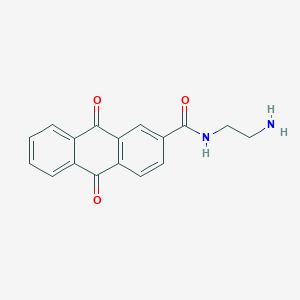
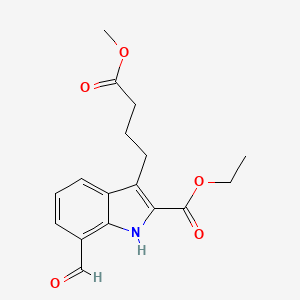
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
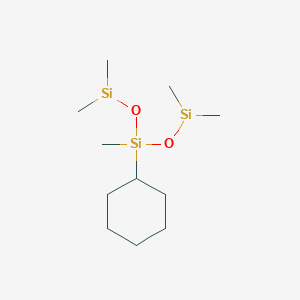
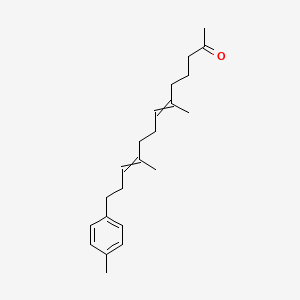
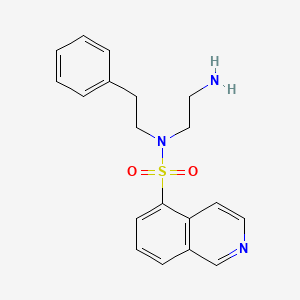
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
